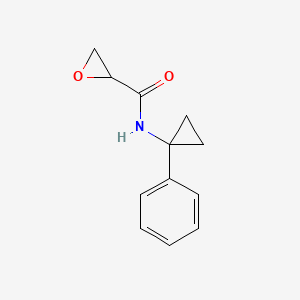
N-(1-Phenylcyclopropyl)oxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Phenylcyclopropyl)oxirane-2-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a cyclopropyl group attached to a phenyl ring, an oxirane (epoxide) ring, and a carboxamide group. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes . This approach utilizes the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via a 1,4-addition/epimerization sequence .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(1-Phenylcyclopropyl)oxirane-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the oxirane ring into diols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with primary amines to form beta-amino alcohols.
Common Reagents and Conditions:
Oxidation: H2O2, NaOH, Na2CO3
Reduction: LiAlH4, NaBH4
Substitution: Primary amines, acidic or basic catalysts
Major Products Formed:
Oxidation: Oxirane-2,2-dicarboxamides
Reduction: Diols
Substitution: Beta-amino alcohols
Scientific Research Applications
N-(1-Phenylcyclopropyl)oxirane-2-carboxamide has several scientific research applications:
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-Phenylcyclopropyl)oxirane-2-carboxamide involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of the NLRP3 inflammasome, a protein complex involved in the inflammatory response . The compound’s structure allows it to bind to the active site of the inflammasome, preventing its activation and subsequent release of pro-inflammatory cytokines like IL-1β .
Comparison with Similar Compounds
N-(1-Phenylcyclopropyl)oxirane-2-carboxamide can be compared with other similar compounds, such as:
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound also features a cyclopropyl ring and a carboxamide group but includes a sulfonamide moiety, which imparts different chemical and biological properties.
N-[(1-Phenylcyclopropyl)methyl]oxirane-2-carboxamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(1-phenylcyclopropyl)oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11(10-8-15-10)13-12(6-7-12)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTDRPVJLBFZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














